molecular formula C23H18N2O2 B4600941 N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B4600941
M. Wt: 354.4 g/mol
InChI Key: DKZOGGUIXMEZBI-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound with a molecular formula of C23H18N2O2 and a molecular weight of 354.401 Da . This compound features an indolizine core, which is a fused bicyclic structure containing nitrogen, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(23(27)24-16-17-9-3-1-4-10-17)21-20(18-11-5-2-6-12-18)15-19-13-7-8-14-25(19)21/h1-15H,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZOGGUIXMEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indolizine core allows it to bind with high affinity to various receptors and enzymes, potentially inhibiting their activity. This binding can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects .

Comparison with Similar Compounds

N-benzyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other indolizine derivatives, such as:

    This compound: Similar in structure but with different substituents on the indolizine core.

    2-oxo-2-(2-phenylindolizin-3-yl)acetamide: Lacks the benzyl group, which may affect its biological activity and binding affinity.

    N-allyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide: Contains an allyl group instead of a benzyl group, potentially altering its reactivity and applications. The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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